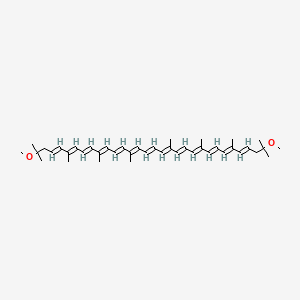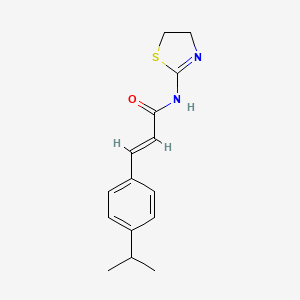
Yo-Pro-1(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yo-Pro-1(2+) is an unsymmetrical cationic C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.
Wissenschaftliche Forschungsanwendungen
P2X7 Receptor Activation Evaluation
Yo-Pro-1 is utilized for evaluating P2X7 receptor activation, which is significant in various pathological conditions. A 96-well plate-based method involving Yo-Pro-1 has been developed for this purpose, offering a rapid and reproducible approach to study P2X7 receptor activation or inhibition (Rat et al., 2017).
Super-Resolution Microscopy Applications
Yo-Pro-1 is used in super-resolution fluorescence microscopy for DNA imaging. It's shown to be effective for nanoscale imaging of DNA topology, offering a simpler sample preparation and wider applicability in biological systems (Flors, 2010).
Studying DNA Molecule Dynamics
Incorporating Yo-Pro-1 in studies involving the force extension behavior of individual DNA molecules, it provides insights into the interaction of dyes with DNA. It aids in understanding the binding dynamics and fluorescence behavior of the dye when bound to DNA (Murade et al., 2009).
Analyzing Membrane Permeabilization
Yo-Pro-1 is instrumental in studying the permeabilization of cell membranes by electric fields (electroporation). It serves as an indicator of membrane integrity, allowing for the measurement of molecule transport across cell membranes (Sözer et al., 2017).
Apoptosis Quantification in Islets
A novel methodology using Yo-Pro-1 for rapid quantification of apoptosis in human islets has been developed. This technique involves confocal laser optical sectioning and stereologic analysis, preserving islet architecture while identifying apoptosis extent (Boffa et al., 2005).
Electroporative Transport Quantification
Yo-Pro-1 is used to quantify electroporative transport in cellular research. Employing calibrated confocal microscopy, it helps in understanding the transport dynamics of small molecules like Yo-Pro-1 through lipid electropores after electric field exposures (Sozer et al., 2017).
DNA Quantitation in Clinical Settings
Yo-Pro-1 is utilized in DNA quantitation, especially in clinical and forensic contexts. The use of a laser-induced fluorescence detector in conjunction with capillary electrophoresis instruments with Yo-Pro-1 has shown potential for routine DNA analysis (Guillo et al., 2006).
Apoptosis and Necrosis Monitoring
Yo-Pro-1, along with propidium iodide, is applied to distinguish apoptosis and necrosis in tissue cultures. It offers real-time, non-destructive spatial information on cell viability in both 2D and 3D tissue cultures (Gawlitta et al., 2004).
Eigenschaften
Molekularformel |
C24H29N3O+2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C24H29N3O/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |
InChI-Schlüssel |
DWBLAOWJYNNBQB-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



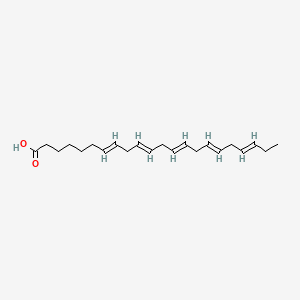

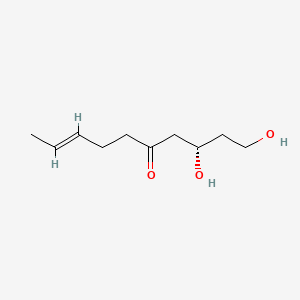

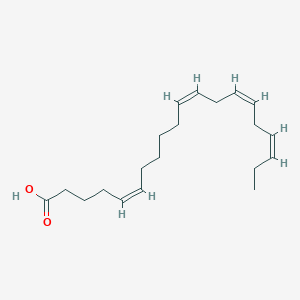
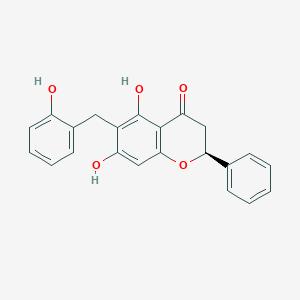
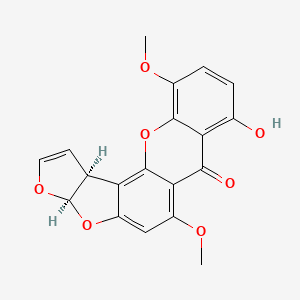

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
